1-Bromo-2-ethoxy-6-fluoro-3-nitrobenzene
Description
1-Bromo-2-ethoxy-6-fluoro-3-nitrobenzene is a halogenated aromatic compound featuring bromine, ethoxy, fluorine, and nitro substituents on a benzene ring. The substituents are positioned at the 1-, 2-, 6-, and 3-positions, respectively. The electron-withdrawing nitro and halogen groups influence its reactivity, making it suitable for cross-coupling reactions or nucleophilic substitutions.
Properties
IUPAC Name |
2-bromo-3-ethoxy-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(11(12)13)4-3-5(10)7(8)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNNPRVBKBNWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Type
The substituent arrangement distinguishes 1-bromo-2-ethoxy-6-fluoro-3-nitrobenzene from analogs:
- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5): This compound () shares bromine, fluorine, and nitro groups but differs in substituent positions (methoxy at 2, nitro at 4) and uses methoxy instead of ethoxy.
- 1-Bromo-2-nitrobenzene (C₆H₄BrNO₂): With a simpler structure (bromo at 1, nitro at 2), this analog () lacks ethoxy and fluorine. Its lower molecular weight (202.01 vs. ~278.0 estimated for the target compound) correlates with a lower boiling point (261°C) and higher solubility in non-polar solvents like benzene and ether .
Physicochemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|
| 1-Bromo-2-ethoxy-6-fluoro-3-nitrobenzene* | ~278.0 | Not reported | Likely low in polar solvents | Br, OEt, F, NO₂ |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | ~235.5 | Not reported | Not reported | Br, OMe, F, NO₂ |
| 1-Bromo-2-nitrobenzene | 202.01 | 261 | Soluble in benzene, ether | Br, NO₂ |
| 5-Bromo-2-nitrobenzotrifluoride | 270.02 | 33–35 (at 1005 mmHg) | Not reported | Br, NO₂, CF₃ |
*Estimated molecular weight based on substituents.
- Ethoxy vs.
- Nitro Group Effects : The nitro group in the 3-position (target compound) versus 4-position (CAS 1224629-07-5) may alter electronic effects, affecting reactivity in electrophilic substitutions or hydrogen-bonding interactions .
Crystallographic and Structural Insights
Hydrogen-bonding patterns () in nitro-containing compounds often involve nitro-oxygen interactions, which could stabilize crystal lattices in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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